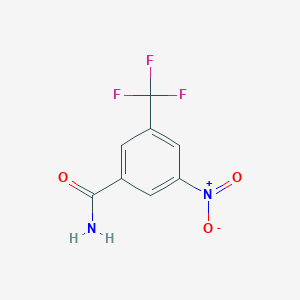

3-Nitro-5-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

3-nitro-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)5-1-4(7(12)14)2-6(3-5)13(15)16/h1-3H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMMVWKAROMENU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of Trifluoromethyl-Substituted Benzene

The trifluoromethyl group’s electron-withdrawing nature directs nitration to the meta position. In a representative procedure, 3-trifluoromethylbenzene undergoes nitration using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding 3-nitro-5-(trifluoromethyl)benzene. This intermediate is critical for subsequent amidation.

Halogenation-Nitration Sequential Reactions

Alternative routes employ halogenated precursors. For example, 1-bromo-3-trifluoromethylbenzene reacts with copper(I) nitrate in acetic anhydride to introduce the nitro group. This method avoids harsh acidic conditions but requires stoichiometric metal reagents, increasing costs.

Benzoylation and Amidation Strategies

Synthesis of 3-Nitro-5-(trifluoromethyl)benzoyl Chloride

The benzamide derivative is typically prepared via acyl chloride intermediates. 3-Nitro-5-(trifluoromethyl)benzoic acid reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, producing the corresponding acyl chloride in >90% yield.

Table 1: Reaction Conditions for Acyl Chloride Synthesis

Amidation with Alkylamines

The acyl chloride reacts with primary amines (e.g., n-octylamine) in the presence of triethylamine (Et₃N) as a base. A study reported dissolving 3-nitro-5-(trifluoromethyl)benzoyl chloride (6 mmol) in DCM and adding n-octylamine (9 mmol) and Et₃N (6 mmol) at room temperature, yielding 35% of the target benzamide after chromatography. Low yields are attributed to steric hindrance from the trifluoromethyl group.

Table 2: Amidation Reaction Parameters

Transition Metal-Catalyzed Coupling Reactions

Ullmann Coupling for Intermediate Synthesis

Industrial-Scale Production Techniques

Solvent-Free One-Pot Synthesis

A patent outlines a solvent-free method combining 3-bromo-5-trifluoromethylaniline, 4-methylimidazole, and tripotassium phosphate with copper(I) iodide at 165°C. The crude product is isolated as the hydrochloride salt via acetone-toluene antisolvent crystallization, yielding 67%. This approach reduces waste and simplifies purification.

Purification and Characterization

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) effectively separates nitrobenzamide derivatives. The trifluoromethyl group’s polarity necessitates higher hexane ratios to elute the product.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 3-nitro-5-(trifluoromethyl)benzamide undergoes reduction to form amine derivatives. This transformation is critical for generating intermediates with biological relevance:

-

Catalytic Hydrogenation : Using hydrogen gas (H₂) and palladium on carbon (Pd/C), the nitro group is reduced to an amine, yielding 3-amino-5-(trifluoromethyl)benzamide .

-

Iron-Mediated Reduction : In acidic conditions with iron powder, the nitro group is selectively reduced to an amino group without affecting the trifluoromethyl substituent.

Key Reaction Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | 3-Amino-5-(trifluoromethyl)benzamide | ~85% |

| Iron Reduction | Fe powder, HCl, H₂O, reflux | 3-Amino-5-(trifluoromethyl)benzamide | ~78% |

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring facilitates substitution at specific positions:

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the para position to the amide group, forming 3-nitro-5-(trifluoromethyl)-4-bromobenzamide .

-

Nitration : Additional nitration under mixed acid conditions introduces a second nitro group at the ortho position relative to the existing nitro group .

Reactivity Trends :

-

The trifluoromethyl group directs incoming electrophiles to the meta position due to its strong electron-withdrawing effect .

-

Nitro groups deactivate the ring but stabilize intermediates via resonance.

Nucleophilic Acyl Substitution

The amide functional group participates in nucleophilic substitutions under acidic or basic conditions:

-

Hydrolysis : Heating with concentrated HCl converts the amide to 3-nitro-5-(trifluoromethyl)benzoic acid .

-

Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the amide group with a new amine moiety.

Representative Reaction :

textThis compound + CH₃NH₂ → 3-Nitro-5-(trifluoromethyl)-N-methylbenzamide + NH₃

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to substituent positioning:

Biological Activity and Functionalization

Reduction products like 3-amino-5-(trifluoromethyl)benzamide exhibit antitubercular activity (MIC: 16 ng/mL) . Further functionalization via:

-

Sulfonation : Introduces sulfonyl groups for enhanced solubility.

-

Acylation : Acetyl chloride derivatives improve metabolic stability.

Scientific Research Applications

Antitubercular Agents

One of the most prominent applications of 3-nitro-5-(trifluoromethyl)benzamide is in the development of antitubercular drugs. It serves as a precursor for synthesizing 8-nitro-1,3-benzothiazin-4-ones , which are promising candidates for treating tuberculosis. These compounds target the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), crucial for the survival of Mycobacterium tuberculosis . The structural characterization of these compounds reveals that they can form hydrogen-bonded dimers, enhancing their stability and efficacy as drugs .

Synthesis of Benzothiazinones

The synthesis of benzothiazinones from this compound has been extensively studied. The compound is involved in various synthetic routes leading to the formation of benzothiazinones, which exhibit significant antibacterial activity . Research indicates that these derivatives can be synthesized through established chemical methodologies, making them accessible for further pharmacological evaluation.

Asymmetric Synthesis

This compound derivatives have shown high catalytic activity in asymmetric reactions. For example, a study highlighted the use of epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide in asymmetric nitro-Michael reactions, demonstrating its potential to facilitate complex organic transformations with high enantioselectivity . This application underscores the compound's versatility beyond medicinal uses.

Advanced Materials Development

The trifluoromethyl group in this compound contributes to its unique physical and chemical properties, making it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, which are desirable traits in material science applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Makarov et al., 2007 | Antitubercular agents | Established synthetic routes to benzothiazinones from this compound. |

| Trefzer et al., 2010 | DprE1 inhibitors | Identified the role of benzothiazinones in targeting Mycobacterium tuberculosis. |

| Eckhardt et al., 2020 | Structural analysis | Detailed the crystal structure and hydrogen bonding in related compounds, enhancing understanding of their stability and reactivity. |

Mechanism of Action

The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are heavily influenced by substituents. Below is a comparative analysis of 3-nitro-5-(trifluoromethyl)benzamide with structurally related compounds:

†MIC (Minimum Inhibitory Concentration) data from antitubercular studies.

Key Research Findings

- Antitubercular Potency : 3,5-Dinitrobenzamide derivatives exhibit 10-fold greater activity than 3-nitro-5-CF₃ analogs, underscoring the nitro group’s critical role .

- Pesticide Metabolism : 2-(Trifluoromethyl)benzamide is a stable metabolite of fluopyram, requiring stringent MRL (Maximum Residue Limit) monitoring in food commodities .

- Structural Versatility : The 3-nitro-5-CF₃ scaffold is adaptable for functionalization, enabling diverse applications in drug discovery and material science .

Biological Activity

3-Nitro-5-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular applications. Its structural features, including the trifluoromethyl group, significantly influence its biological properties and mechanisms of action.

The primary target of this compound is the enzyme decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1) , which is crucial for the biosynthesis of arabinogalactan in mycobacterial cell walls. Inhibition of DprE1 disrupts the integrity of the mycobacterial cell wall, leading to bactericidal effects against Mycobacterium tuberculosis (Mtb) and other mycobacterial species .

The trifluoromethyl group enhances the lipophilicity and overall reactivity of the compound, facilitating its interaction with biological targets. Studies indicate that derivatives containing this group exhibit significant antitubercular activity, with minimum inhibitory concentrations (MICs) as low as 16 ng/mL reported for certain variants .

Antimycobacterial Effects

Research has demonstrated that this compound derivatives show promising activity against Mtb. For instance, compounds with a nitro substituent at the 3-position exhibited substantially higher activities compared to other structural analogs. The most active compounds in this series presented MIC values approximately 2000 times lower than those of less effective compounds .

Cytotoxicity and Cellular Effects

The compound has also been evaluated for cytotoxic effects on various cell lines. Benzamide derivatives have been shown to induce apoptosis through caspase-dependent pathways in specific cancer cell lines. The presence of the trifluoromethyl group may contribute to enhanced cytotoxicity due to its ability to participate in radical reactions .

Case Studies

- In Vitro Activity Against Mycobacteria : A study highlighted that certain derivatives of this compound exhibited significant activity against M. smegmatis, a non-pathogenic model for studying mycobacterial infections. The evaluation involved broth microdilution assays, revealing effective growth inhibition at concentrations up to 100 µM .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that compounds with a trifluoromethyl moiety displayed enhanced bioactivity compared to their non-fluorinated counterparts. This enhancement is attributed to improved interactions with target enzymes involved in bacterial cell wall synthesis .

Research Findings Summary

Q & A

Basic: What are the key considerations in synthesizing 3-Nitro-5-(trifluoromethyl)benzamide?

Answer:

Synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. Key steps include:

- Nitration and trifluoromethylation : Positional selectivity for nitro and trifluoromethyl groups must be controlled via temperature, catalysts (e.g., HNO₃/H₂SO₄ for nitration), or directing groups.

- Amidation : Coupling the benzoic acid intermediate with amines using activating agents like HATU or EDCl .

- Purification : Column chromatography or preparative HPLC is critical to isolate the product. Validate purity via HPLC (>95%) and ¹H/¹³C NMR (e.g., trifluoromethyl signal at δ ~110-120 ppm in ¹⁹F NMR) .

Basic: How is the compound characterized for structural confirmation?

Answer:

- Spectroscopic Methods :

- NMR : ¹H NMR confirms aromatic proton environments (e.g., meta-substitution patterns), while ¹⁹F NMR identifies the trifluoromethyl group (-CF₃, δ ~-60 to -70 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₅F₃N₂O₃: theoretical 259.0278) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.4% .

Advanced: How does the substitution pattern (nitro vs. trifluoromethyl) influence bioactivity?

Answer:

- Structure-Activity Relationship (SAR) :

- Nitro Group : Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., mycobacterial targets). Replacement with other EWG (e.g., -CN) may reduce potency .

- Trifluoromethyl Group : Increases metabolic stability and lipophilicity (logP ~2.5-3.0). Substitution at the 5-position optimizes steric compatibility in enzyme active sites .

- Example : In antitubercular studies, this compound derivatives showed MIC values as low as 0.0625 μg/mL against M. tuberculosis, outperforming analogs with reversed substituents .

Advanced: What crystallographic methods are used to resolve structural ambiguities?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Challenges : Polymorphism and twinning may occur; optimize crystallization conditions (e.g., slow evaporation in DMSO/EtOH mixtures) .

Advanced: How to design assays for evaluating antimycobacterial activity?

Answer:

- MIC Determination :

- Use microbroth dilution (7H9 media, 37°C, 7–14 days) against M. tuberculosis H37Rv. Include positive controls (e.g., isoniazid, MIC ~0.03 μg/mL) .

- Cytotoxicity Screening : Test against mammalian cell lines (e.g., Vero cells) to calculate selectivity indices (SI = IC₅₀/MIC) .

- Resistance Profiling : Compare activity against drug-resistant strains (e.g., MDR-TB) to identify target specificity .

Advanced: How to address contradictions in reported physicochemical data?

Answer:

- Validation Strategies :

- Example : Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from impurities; repurify via recrystallization before retesting .

Advanced: What computational tools predict synthetic feasibility and reactivity?

Answer:

- Retrosynthesis Tools :

- Use Pistachio or Reaxys to identify viable precursors (e.g., 3-nitro-5-(trifluoromethyl)benzoic acid as a starting material) .

- DFT Calculations : Optimize reaction pathways (e.g., amidation energy barriers) using Gaussian or ORCA software .

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability (e.g., >80% plasma protein binding expected due to -CF₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.